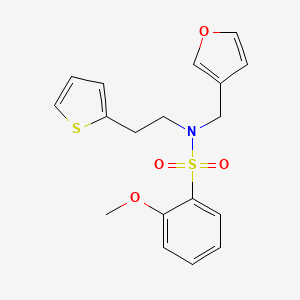

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S2/c1-22-17-6-2-3-7-18(17)25(20,21)19(13-15-9-11-23-14-15)10-8-16-5-4-12-24-16/h2-7,9,11-12,14H,8,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYFIOWFKHJAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the context of inflammation and disease modulation. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes both furan and thiophene rings, which contribute to its unique electronic properties and potential interactions with biological targets.

| Attribute | Details |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₄S |

| Functional Groups | Furan ring, Thiophene ring, Sulfonamide group |

| Molecular Weight | 377.5 g/mol |

Biological Activity

This compound has shown significant biological activity, particularly as an inhibitor of the NLRP3 inflammasome , which plays a critical role in inflammatory responses. Dysregulation of this inflammasome has been implicated in various diseases, including neurodegenerative disorders.

The sulfonamide moiety is crucial for mimicking natural substrates, allowing the compound to inhibit specific enzymes involved in inflammatory pathways. Research indicates that structural modifications can significantly impact the compound's potency and selectivity against these targets.

Case Studies and Research Findings

-

Inflammation Modulation :

- A study demonstrated that this compound effectively inhibits the NLRP3 inflammasome in vitro. This inhibition suggests potential therapeutic applications in treating inflammation-related diseases.

-

Antimicrobial Properties :

- The compound has been explored for its antimicrobial properties. Preliminary results indicate that it exhibits activity against certain bacterial strains, although further studies are required to quantify this activity.

- Comparison with Similar Compounds :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzenesulfonamide | Fluorinated benzene ring | Inhibitor of inflammatory pathways |

| 4-ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | Ethoxy substituent instead of methoxy | Potential anti-inflammatory agent |

Synthesis Pathway

The synthesis of this compound involves several multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium hydride for substitution reactions. The complexity of these reactions highlights the precision required in synthesizing this compound.

Scientific Research Applications

Structural Characteristics

The compound is classified as a sulfonamide derivative, which is known for its diverse biological activities. It possesses a furan moiety, a thiophene ring, and a methoxy group, making it a versatile scaffold for further chemical modifications. The general structure can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Notably, some derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Case Study: Anticancer Efficacy

A study demonstrated that specific modifications to the sulfonamide structure enhanced its activity against MCF-7 cells, achieving an IC50 value of 5.10 µM, which was superior to standard treatments like doxorubicin .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Research has shown that structural modifications can significantly enhance the antioxidant capacity of similar compounds through mechanisms such as lipid peroxidation inhibition .

Other Biological Activities

In addition to anticancer and antioxidant effects, compounds related to this compound have been explored for their potential anti-inflammatory and antimicrobial properties. These activities are attributed to their ability to interact with specific molecular targets within biological systems .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The following analysis compares the target compound with analogous sulfonamides reported in the literature, focusing on structural features, physicochemical properties, and biological activities.

Structural and Substituent Comparisons

Key Observations:

- Heterocyclic Influence: The target compound’s furan and thiophene substituents distinguish it from analogs like those in (benzothiazole-thiophene hybrids) and (thiophene-enaminone derivatives).

- Substituent Effects: The 2-methoxy group in the target compound is shared with ’s simpler sulfonamide, which lacks heterocycles. Methoxy groups are known to modulate electronic properties and metabolic stability .

Physicochemical and Spectroscopic Comparisons

- Melting Points : Triarylpyrazole sulfonamides () exhibit melting points between 118–180°C, influenced by substituent bulk (e.g., trifluoromethyl vs. naphthalene). The target compound’s melting point is unreported but may align with furan/thiophene-containing analogs due to similar molecular weights .

- NMR Profiles: Target Compound: Expected δ 6.5–7.5 ppm (aromatic protons from benzene, furan, thiophene), δ 3.8–4.2 ppm (methoxy and methylene groups). Compounds: Thiophene protons at δ 7.1–7.3 ppm, benzothiazole protons at δ 7.8–8.1 ppm . Compounds: Enaminone protons (Z-configuration) show characteristic coupling constants (J = 12–14 Hz) .

Research Findings and Implications

Enhanced Bioactivity : Dual heterocyclic substituents (furan and thiophene) may synergize to improve binding to therapeutic targets, as seen in dual-heterocycle sulfonamides .

Metabolic Stability : The methoxy group could reduce oxidative metabolism compared to methyl or trifluoromethyl groups (), extending half-life .

Synthetic Feasibility : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting viable routes for the target compound .

Q & A

Q. What are the recommended synthetic routes for N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?

The compound can be synthesized via multi-step reactions starting from substituted phenols or sulfonamide precursors. For example, analogous methods involve reacting substituted amines with activated sulfonyl chlorides. A typical approach includes:

- Step 1: Reacting 2-methoxybenzenesulfonyl chloride with furan-3-ylmethylamine under basic conditions (e.g., NaHCO₃) to form the monosubstituted sulfonamide.

- Step 2: Introducing the thiophen-2-ylethyl group via nucleophilic substitution or reductive amination, using reagents like 2-(thiophen-2-yl)ethyl bromide and a catalyst (e.g., Pd/C for hydrogenation).

- Purification via column chromatography and validation by NMR and HPLC .

Q. How can the molecular structure of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key steps include:

- Growing high-quality crystals using slow evaporation in a solvent mixture (e.g., DCM/hexane).

- Data collection on a diffractometer (e.g., Bruker D8 Venture) and refinement using SHELX software.

- Analysis of bond lengths, angles, and torsional parameters to confirm the presence of the furan, thiophene, and sulfonamide moieties. Crystallographic data should match computational predictions .

Q. Which computational methods are suitable for modeling this compound’s electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic structure predictions:

- Use a basis set like 6-311+G(d,p) for geometry optimization.

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- Include solvent effects via the Polarizable Continuum Model (PCM) for aqueous or organic media. The Lee-Yang-Parr (LYP) correlation functional improves accuracy for non-covalent interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Reagent Optimization : Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., K₂CO₃) to reduce side reactions.

- Catalysis : Employ Pd-catalyzed coupling for introducing the thiophene-ethyl group, enhancing regioselectivity.

- Statistical Design : Use Response Surface Methodology (RSM) to model variables (temperature, solvent ratio) and identify optimal conditions .

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

- Functional Selection : Test hybrid functionals (e.g., CAM-B3LYP) for better agreement with UV-Vis or IR spectra.

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution.

- Validation : Cross-check NMR chemical shifts using GIAO-DFT calculations at the B3LYP/6-311+G(2d,p) level .

Q. What strategies are effective for designing bioactivity studies given limited prior data on this compound?

- Structural Analogues : Compare with sulfonamides containing furan/thiophene groups (e.g., anti-hyperlipidemic agents in ).

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like cyclooxygenase-2 (COX-2).

- ADMET Profiling : Predict pharmacokinetics via SwissADME and validate cytotoxicity in vitro (e.g., MTT assay on HEK293 cells) .

Q. How do the furan and thiophene substituents influence this compound’s physicochemical properties?

- Electron Density : Thiophene’s aromaticity enhances π-π stacking, while furan’s oxygen increases polarity.

- Solubility : LogP calculations (e.g., via ChemAxon) predict moderate lipophilicity, suitable for membrane penetration.

- Stability : Thiophene’s sulfur may reduce oxidative degradation compared to furan derivatives. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) is recommended .

Methodological Notes

- Crystallography : Always deposit SCXRD data in the Cambridge Structural Database (CSD) for peer validation .

- Computational Reproducibility : Archive input/output files using platforms like ioChem-BD .

- Synthetic Reproducibility : Report detailed reaction conditions (e.g., inert atmosphere, stirring rate) to mitigate batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.